molecular formula C10H8BrF3O2 B1452482 Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate CAS No. 181039-99-6

Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate

Cat. No.: B1452482
CAS No.: 181039-99-6
M. Wt: 297.07 g/mol
InChI Key: BRBOEALBFMVDME-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate is a useful research compound. Its molecular formula is C10H8BrF3O2 and its molecular weight is 297.07 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.

Mode of Action

Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate likely interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, where a carbon–carbon bond is formed between two different organic compounds. The reaction is mild and functional group tolerant, making it widely applicable in organic synthesis .

Biochemical Pathways

Given its role in suzuki–miyaura coupling , it’s likely involved in the formation of new organic compounds, which could then participate in various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it’s involved in. As an intermediate in organic synthesis , its primary role is likely to facilitate the formation of new organic compounds. The effects of these compounds would then depend on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction it participates in is known to be sensitive to the presence of water and oxygen . Therefore, these reactions are typically carried out under inert conditions to prevent unwanted side reactions.

Biochemical Analysis

Cellular Effects

The effects of Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate on cellular processes are diverse and depend on the specific cell type and experimental conditions. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors . This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For example, the compound may inhibit the activity of an enzyme by occupying its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering a signaling cascade that alters cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its chemical structure and reactivity. Over time, the compound may degrade into other products, potentially altering its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, the compound may have minimal or no observable effects, while at higher doses, it can exhibit significant biological activity. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites . These interactions can affect metabolic flux, altering the levels of specific metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters, where it can then interact with intracellular targets.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For example, if the compound is localized to the mitochondria, it may influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)8(11)6-4-2-3-5-7(6)10(12,13)14/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBOEALBFMVDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401240001
Record name Methyl α-bromo-2-(trifluoromethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181039-99-6
Record name Methyl α-bromo-2-(trifluoromethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181039-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-bromo-2-(trifluoromethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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